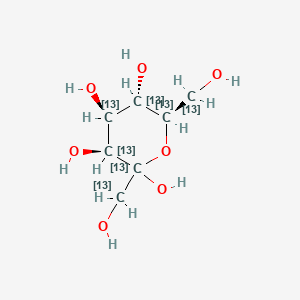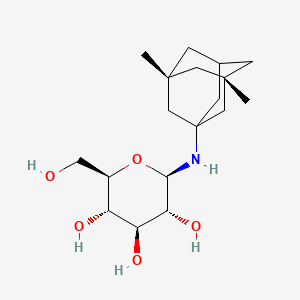
Memantine-Glucose Adduct
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The Memantine-Glucose Adduct is a compound formed by the reaction of memantine, a well-known NMDA receptor antagonist, with glucose. Memantine is primarily used in the treatment of moderate to severe Alzheimer’s disease. The adduct formation with glucose can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of the Memantine-Glucose Adduct typically involves the Maillard reaction, where memantine reacts with glucose under controlled conditions. This reaction is facilitated by heating the mixture at physiological temperatures or higher, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of the this compound may involve large-scale Maillard reactions in bioreactors, ensuring consistent temperature and pH control. The reaction mixture is then purified using chromatographic techniques to isolate the adduct from unreacted memantine and glucose .
化学反応の分析
Types of Reactions: The Memantine-Glucose Adduct can undergo various chemical reactions, including:
Oxidation: The adduct can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the adduct, potentially altering its pharmacological properties.
Substitution: The adduct can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the this compound, each with potentially unique pharmacological profiles .
科学的研究の応用
The Memantine-Glucose Adduct has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing novel compounds.
Biology: The adduct’s interactions with biological molecules are explored to understand its potential effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer’s.
Industry: The adduct is investigated for its potential use in drug formulations and delivery systems
作用機序
The Memantine-Glucose Adduct exerts its effects primarily through its interaction with NMDA receptors. By binding to these receptors, it modulates glutamate activity, which is crucial in neurodegenerative diseases. The glucose moiety may enhance the adduct’s bioavailability and stability, potentially improving its therapeutic efficacy .
類似化合物との比較
- Memantine-Lactose Adduct
- Memantine-Dimethylamino Glycine Adduct
- Memantine-Galactose Adduct
Comparison: Compared to these similar compounds, the Memantine-Glucose Adduct may offer unique advantages in terms of bioavailability and stability. Its formation with glucose, a simple sugar, could potentially enhance its pharmacokinetic properties, making it a more effective therapeutic agent .
特性
分子式 |
C18H31NO5 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[[(3S,5R)-3,5-dimethyl-1-adamantyl]amino]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H31NO5/c1-16-3-10-4-17(2,7-16)9-18(5-10,8-16)19-15-14(23)13(22)12(21)11(6-20)24-15/h10-15,19-23H,3-9H2,1-2H3/t10?,11-,12-,13+,14-,15-,16-,17+,18?/m1/s1 |
InChIキー |
DTKOOUFWRWMJGY-YNQUVDNVSA-N |
異性体SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
正規SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


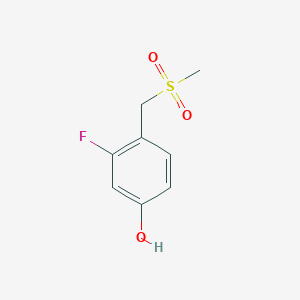
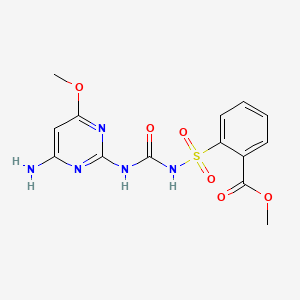
![Prop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13853600.png)
![rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B13853612.png)
![5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
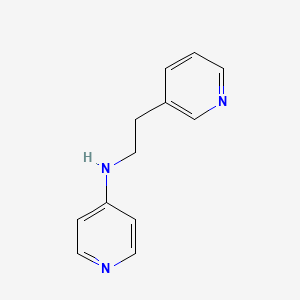
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
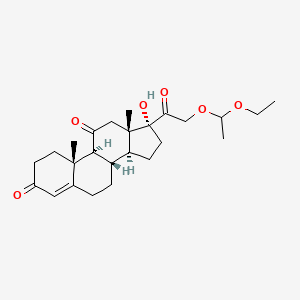
![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)
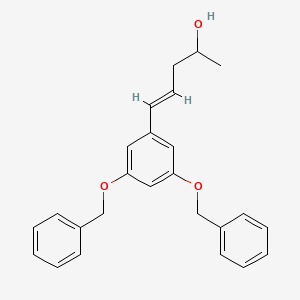
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
